3-(氯甲基)异喹啉盐酸盐

描述

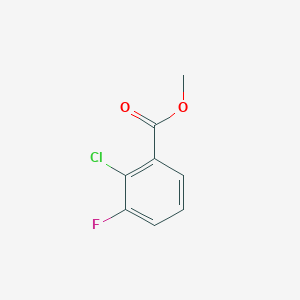

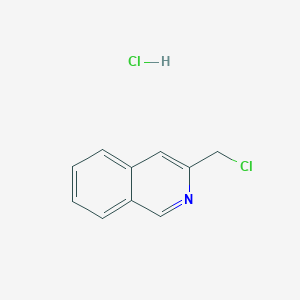

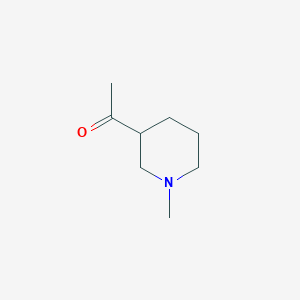

3-(Chloromethyl)isoquinoline hydrochloride is an organic compound with the molecular formula C10H9Cl2N . It has a molecular weight of 214.09 g/mol . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)isoquinoline hydrochloride consists of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Isoquinoline, a structural isomer of quinoline, is a weak base and can form salts upon treatment with strong acids . It can also form adducts with Lewis acids . Quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene, giving 4-bromo-quinoline and 4-bromo-isoquinoline .Physical And Chemical Properties Analysis

3-(Chloromethyl)isoquinoline hydrochloride is a solid substance . It has a molecular weight of 214.09 g/mol . The boiling point is 329.1±32.0C at 760 mmHg .科学研究应用

抗菌和抗真菌活性

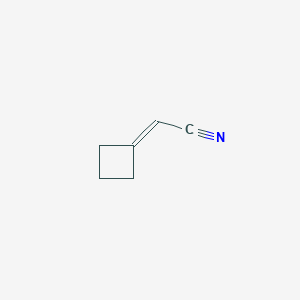

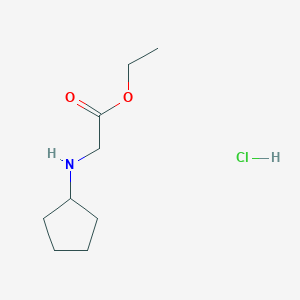

一项研究调查了由1-氯甲基异喹啉中氯原子被氰基取代而合成的盐酸盐的抗菌和抗真菌活性。这些化合物表现出较弱的抗菌和抗真菌活性,对金黄色葡萄球菌、大肠杆菌和白色念珠菌的最大活性由具有3-螺环戊基自由基的化合物表现出来,其特征是最小抑制浓度为250 μg/ml(Ольга Викторовна Сурикова等人,2014年)。

合成化学中的溶剂效应

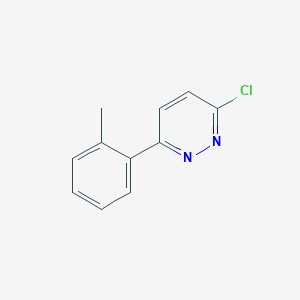

另一项研究重点关注钴羰基催化的丁二烯加氢甲氧羰化,其中发现异喹啉是比吡啶更好的溶剂,用于生产3-戊烯酸甲酯。这突出了异喹啉衍生物在促进合成化学反应中的溶剂特性(A. Matsuda,1973年)。

质谱分析

探索了质子化异喹啉-3-甲酰胺的非典型质谱解离途径,证明了该化合物在开发分析工具以建立基于LC/MS(/MS)的筛选程序以用于临床、法医和运动药物检测中的模型HIF稳定剂及其潜在代谢物中的重要性(S. Beuck等人,2009年)。

防腐性能

研究了8-羟基喹啉衍生物在酸性介质中对低碳钢的防腐性能,其中涉及与异喹啉相关的衍生物,证明了它们作为缓蚀剂的潜力。这项研究强调了异喹啉衍生物在材料科学中的相关性,特别是在保护金属免受腐蚀方面(Dhaybia Douche等人,2020年)。

荧光特性

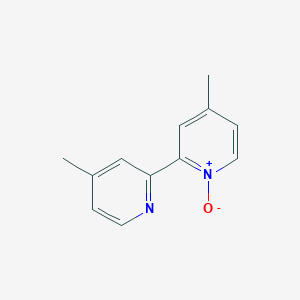

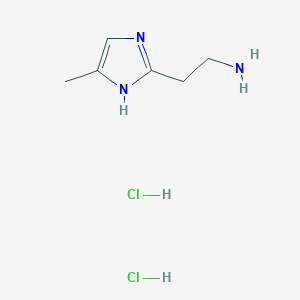

在无脊椎动物脊索动物中测试了一种新型异喹啉衍生物的荧光特性,表明此类化合物可作为生物研究的新型荧光染料,特别是用于标记各种组织中的细胞核(S. Mercurio等人,2021年)。

安全和危害

The safety information for 3-(Chloromethyl)isoquinoline hydrochloride indicates that it is a dangerous substance . The hazard statements include H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

3-(chloromethyl)isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETGNODBVXTTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512117 | |

| Record name | 3-(Chloromethyl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)isoquinoline hydrochloride | |

CAS RN |

76884-33-8 | |

| Record name | 3-(Chloromethyl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B1601193.png)

![[1,1'-Biphenyl]-2,4'-dicarboxylic acid](/img/structure/B1601198.png)

![N-[(2-Nitrophenyl)methyl]glycine](/img/structure/B1601203.png)

![1-Oxaspiro[4.5]decan-8-one](/img/structure/B1601205.png)

![2-tert-Butoxy-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1601207.png)